molecular formula C22H21N5O3S2 B2776954 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-38-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2776954
CAS No.: 1021215-38-2
M. Wt: 467.56
InChI Key: UIRPOGBPOXHLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a potent and selective small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a central mediator in the NF-κB pathway, which is constitutively activated in several hematological malignancies, particularly in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell lymphomas. This molecule acts as a covalent inhibitor, irreversibly binding to the catalytic cysteine residue within the MALT1 paracaspase domain, thereby suppressing its proteolytic function. By inhibiting MALT1, this compound effectively blocks the cleavage of downstream substrates such as RelB, A20, and CYLD, which are critical for the survival and proliferation of NF-κB-dependent cancer cells. Its primary research value lies in its utility as a chemical probe to dissect the complex biology of MALT1 and the NF-κB signaling network in both normal and pathological immune responses. Researchers employ this inhibitor to investigate novel therapeutic strategies for hematologic cancers and to explore the role of MALT1 in T-cell activation and immunomodulation, providing critical insights for the development of targeted cancer therapies and potential treatments for autoimmune diseases.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S2/c1-14-20-17(22(28)24-12-15-5-2-3-8-23-15)11-18(19-6-4-9-31-19)25-21(20)27(26-14)16-7-10-32(29,30)13-16/h2-6,8-9,11,16H,7,10,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRPOGBPOXHLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CC=N4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the opening of the channel pore, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural configuration, combining a pyrazolo[3,4-b]pyridine core with various functional groups, which may confer diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N4O4SC_{24}H_{28}N_{4}O_{4}S, with a molecular weight of approximately 468.6 g/mol. Its structure includes a tetrahydrothiophene moiety and various nitrogen-containing groups that are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₄S
Molecular Weight468.6 g/mol
CAS Number1021250-00-9

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities. These include:

  • Antinociceptive Activity : Studies have shown that compounds in this class can alleviate pain through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Antimicrobial Properties : Similar structures have demonstrated significant activity against various bacterial strains, indicating potential applications in treating infections .
  • Anticancer Potential : Research has suggested that certain derivatives can inhibit tumor cell proliferation, with some compounds showing effectiveness against cancer cell lines such as HeLa and MCF-7 .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at GPCRs, influencing signaling pathways involved in pain and inflammation .
  • Ion Channel Modulation : Some derivatives have been identified as activators of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a role in neuronal excitability and cardiovascular function .
  • Enzyme Inhibition : The inhibition of COX enzymes by related compounds suggests that this compound may also exhibit anti-inflammatory effects through similar pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antinociceptive Studies : In vivo experiments using tail flick and hot plate tests demonstrated varying levels of antinociceptive activity among structurally similar compounds, indicating potential for pain management applications .
  • Antimicrobial Testing : A study reported antimicrobial activity against Gram-positive bacteria for derivatives with similar structural motifs, highlighting their therapeutic potential in infectious diseases .
  • Anticancer Evaluation : Compounds structurally related to the target molecule were evaluated for antiproliferative effects against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Scientific Research Applications

Biological Applications

1. Ion Channel Modulation

One of the primary applications of this compound is its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . Studies have shown that it can modulate neuronal excitability, making it a candidate for treating neurological disorders. The activation of GIRK channels is crucial in regulating neurotransmitter release and neuronal firing rates, which can have therapeutic implications in conditions such as epilepsy and anxiety disorders .

2. Anticancer Potential

The pyrazolo[3,4-b]pyridine scaffold has been recognized for its anticancer properties. Compounds with similar structures have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types .

3. Enzyme Inhibition

Research indicates that derivatives of this compound may exhibit enzyme inhibitory activities, particularly against kinases involved in cancer progression. By inhibiting these enzymes, the compound could potentially hinder tumor growth and metastasis .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of Carbon-Nitrogen Bonds : This is achieved through coupling reactions involving pyrazole derivatives.
  • Functional Group Modifications : Various functional groups can be introduced to enhance biological activity or alter pharmacokinetic properties.

These synthetic strategies not only yield the target compound but also allow for the creation of analogs with potentially improved therapeutic profiles .

Case Study 1: GIRK Channel Activation

In a study focused on the activation of GIRK channels, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives, including our compound of interest. The results indicated significant activation of GIRK channels with varying potencies depending on the specific substitutions on the pyrazole ring. Notably, the dioxidotetrahydrothiophene moiety was found to enhance channel selectivity and activation efficiency compared to other derivatives lacking this feature .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of compounds derived from the pyrazolo[3,4-b]pyridine framework. The study revealed that certain substitutions led to increased cytotoxicity against breast cancer cell lines. The findings suggested that the structural complexity provided by the dioxidotetrahydrothiophene group contributed to improved interactions with cellular targets involved in cancer progression .

Comparison with Similar Compounds

Pyrazolo[3,4-b]Pyridine Core Modifications

Compound Name/ID Substituents (Positions) Key Structural Differences vs. Target Compound Reported Properties/Activities References
4-Aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one (3d, 3e, 3f, 3g) 5-CN, 1-Ph, 6-one Lacks sulfone and thiophenyl groups; includes cyano and ketone groups. Enhanced electrophilicity due to cyano/ketone; used in synthetic intermediates.
6-Cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 6-Cyclopropyl, 1-Ph, N-(2-methylbenzylpyrazole) Replaces sulfone with phenyl; cyclopropyl enhances steric hindrance. Improved metabolic stability due to cyclopropyl; potential kinase inhibition.
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 2-Furyl, thioether, dihydropyridine Dihydropyridine core (non-aromatic); furyl and thioether substituents. Antioxidant/anti-inflammatory activity; redox-modulating properties.

Key Observations

Sulfone Group (1,1-Dioxidotetrahydrothiophen-3-yl): Unique to the target compound, this group enhances electron-withdrawing effects compared to phenyl or cyclopropyl substituents in analogs . Similar sulfone-containing derivatives (e.g., tetrahydrothienothiazolopyrimidines) exhibit improved hydrolytic stability and enzyme-binding affinity .

Thiophen-2-yl vs. Other Aromatic Groups :

  • The thiophenyl group (target compound) provides distinct π-π interactions compared to furyl () or phenyl (). Sulfur’s polarizability may enhance binding to hydrophobic enzyme pockets.

Carboxamide Substituents :

  • The pyridin-2-ylmethyl group in the target compound offers dual hydrogen-bonding sites (amide and pyridine N), contrasting with 2-methylbenzyl () or 2-methoxyphenyl () groups, which prioritize lipophilicity.

Pharmacological and Physicochemical Properties

Property Target Compound 3d () 6-Cyclopropyl Analog ()
Lipophilicity (LogP) Moderate (sulfone reduces hydrophobicity) High (phenyl/cyano groups) High (cyclopropyl, 2-methylbenzyl)
Solubility Moderate (pyridine N and sulfone enhance polarity) Low (non-polar substituents) Low (alkyl/aromatic groups)
Metabolic Stability High (sulfone resists oxidation) Moderate (ketone susceptible) High (cyclopropyl reduces CYP450 metabolism)

Q & A

Basic: What are the standard synthetic strategies for preparing this compound?

The synthesis of this pyrazolo[3,4-b]pyridine derivative involves multi-step reactions optimized for regioselectivity and functional group compatibility. Key steps include:

  • Nucleophilic substitution to introduce the 1,1-dioxidotetrahydrothiophen-3-yl group.
  • Condensation reactions between pyrazole and pyridine precursors, often mediated by coupling agents like EDCI or DCC.
  • Amide bond formation between the pyrazolo-pyridine core and the pyridin-2-ylmethylamine moiety, typically using HATU or TBTU as activators.
    Reaction progress is monitored via thin-layer chromatography (TLC) and structural confirmation via ¹H/¹³C NMR and mass spectrometry (MS) .

Basic: What analytical techniques are critical for structural elucidation?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions, especially distinguishing between pyrazole and pyridine protons (δ 7.0–9.0 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C₂₃H₂₃N₅O₃S₂: 514.1278).
  • Infrared spectroscopy (IR) : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfone S=O at ~1300 cm⁻¹) .

Advanced: How to optimize reaction yields for heterocyclic coupling steps?

Heterocyclic coupling (e.g., pyrazole-pyridine fusion) often faces challenges in regioselectivity. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for thiophene substitution.
  • Temperature control : Maintaining 60–80°C minimizes side reactions during amidation.
    Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

Contradictions may arise from conformational flexibility or impurities. Mitigation steps:

  • 2D NMR (COSY, NOESY) : Clarifies spatial proximity of protons (e.g., confirming pyridin-2-ylmethyl orientation).
  • Repeat synthesis : Ensures reproducibility of spectral patterns.
  • X-ray crystallography : Provides definitive structural validation if crystalline material is obtainable .

Basic: What are the hypothesized biological targets based on structural analogs?

The compound’s structural features suggest potential interactions with:

  • Kinases : The pyrazolo-pyridine core mimics ATP-binding motifs.
  • GPCRs : The thiophene and pyridine groups may engage in π-π stacking with aromatic residues.
  • Sulfone-containing enzymes : The 1,1-dioxidotetrahydrothiophen moiety could act as a sulfotransferase inhibitor.
    In vitro assays (e.g., kinase inhibition panels) are recommended for target validation .

Advanced: How to design stability studies under varying pH and temperature conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Thermal stability : Heat samples to 40–60°C and analyze by TLC/NMR for decomposition products (e.g., sulfone reduction or amide hydrolysis).
  • Light sensitivity : Expose to UV (254 nm) and assess photodegradation pathways .

Basic: What computational methods support SAR studies for this compound?

  • Docking simulations : Use AutoDock or Schrödinger to predict binding modes to kinases or GPCRs.
  • DFT calculations : Optimize geometry and calculate electrostatic potential maps to guide substituent modifications.
  • MD simulations : Evaluate conformational stability in aqueous and lipid bilayer environments .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide or pyridine positions.
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.